

## Cfm 1571 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cfm 1571 hydrochloride

Cat. No.: B571468

Get Quote

CAS Number: 1215548-30-3

Chemical Name: 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride

This document provides an in-depth technical overview of **Cfm 1571 hydrochloride**, a potent stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and experimental applications of this compound.

## **Core Compound Information**

**Cfm 1571 hydrochloride** is a small molecule belonging to the pyrazole class of compounds. It has garnered significant interest within the scientific community for its ability to modulate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vasodilation and inhibition of platelet aggregation.

## **Physicochemical Properties**



| Property          | Value                     |  |
|-------------------|---------------------------|--|
| CAS Number        | 1215548-30-3              |  |
| Molecular Formula | C23H28N4O3·HCl            |  |
| Molecular Weight  | 444.95 g/mol              |  |
| Appearance        | White to off-white solid  |  |
| Purity            | ≥98%                      |  |
| Solubility        | Soluble in DMSO and water |  |

**Biological Activity** 

| Parameter | Value   | Description                                                                                      |
|-----------|---------|--------------------------------------------------------------------------------------------------|
| EC50      | 5.49 μΜ | The half-maximal effective concentration for the stimulation of soluble guanylate cyclase (sGC). |
| IC50      | 2.84 μΜ | The half-maximal inhibitory concentration for collagen-induced platelet aggregation.             |

# Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

**Cfm 1571 hydrochloride** exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] Under normal physiological conditions, NO, produced by nitric oxide synthases (NOS), diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3]

cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a



decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.[1]

Cfm 1571, as an sGC stimulator, enhances the activity of sGC, leading to increased cGMP production even at low concentrations of NO. This makes it a promising therapeutic candidate for conditions associated with impaired NO bioavailability or endothelial dysfunction.



Click to download full resolution via product page

NO-sGC-cGMP Signaling Pathway

## **Experimental Protocols**

This section details the methodologies for key experiments related to the synthesis and biological evaluation of **Cfm 1571 hydrochloride**.

## Synthesis of Cfm 1571 Hydrochloride

The synthesis of **Cfm 1571 hydrochloride** involves a multi-step process, beginning with the formation of a pyrazole core, followed by functionalization and final conversion to the hydrochloride salt. The following is a plausible synthetic route based on established pyrazole chemistry.

Step 1: Synthesis of 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

 React ethyl 3-oxo-4-phenylbutanoate with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the pyrazolone ring.



• Hydrolyze the resulting ester with a base like sodium hydroxide to yield the carboxylic acid.

Step 2: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic acid

 Alkylate the hydroxyl group of the pyrazole derivative from Step 1 with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

- Activate the carboxylic acid from Step 2 using a coupling agent like HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
  hexafluorophosphate) in the presence of a non-nucleophilic base such as
  diisopropylethylamine (DIPEA).
- React the activated acid with 4-methoxyaniline to form the final amide product.

#### Step 4: Formation of Cfm 1571 Hydrochloride

- Dissolve the free base from Step 3 in a suitable solvent like diethyl ether or ethyl acetate.
- Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
- Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain Cfm 1571 hydrochloride.



Click to download full resolution via product page

Synthetic Workflow for Cfm 1571 HCl

## In Vitro sGC Activity Assay



This assay measures the ability of Cfm 1571 to stimulate the production of cGMP by purified sGC.

#### Materials:

- Purified recombinant human sGC
- Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl<sub>2</sub>, 1 mM DTT, 0.1% BSA)
- Guanosine triphosphate (GTP)
- Cfm 1571 hydrochloride
- NO donor (e.g., DEA/NO)
- · cGMP enzyme immunoassay (EIA) kit

#### Procedure:

- Prepare a reaction mixture containing assay buffer, purified sGC, and varying concentrations of Cfm 1571 hydrochloride.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding GTP and, if desired, an NO donor.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Terminate the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.
- Plot the cGMP concentration against the Cfm 1571 concentration to determine the EC<sub>50</sub> value.

## **In Vitro Platelet Aggregation Assay**



This assay assesses the inhibitory effect of Cfm 1571 on platelet aggregation induced by an agonist like collagen.

#### Materials:

- Freshly drawn human blood anticoagulated with sodium citrate
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Collagen (agonist)
- Cfm 1571 hydrochloride
- Light transmission aggregometer

#### Procedure:

- Prepare PRP and PPP from whole blood by differential centrifugation.
- Adjust the platelet count in the PRP using PPP.
- Pre-incubate PRP samples with varying concentrations of Cfm 1571 hydrochloride or vehicle control at 37°C for a specified time.
- Place the samples in the aggregometer and establish a baseline light transmission.
- Induce platelet aggregation by adding a standard concentration of collagen.
- Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
- Calculate the percentage of inhibition of aggregation for each Cfm 1571 concentration compared to the vehicle control to determine the IC<sub>50</sub> value.





Click to download full resolution via product page

#### General Experimental Workflow

### Conclusion

**Cfm 1571 hydrochloride** is a valuable research tool for investigating the therapeutic potential of sGC stimulation. Its well-defined mechanism of action and potent biological activity make it a compound of interest for the development of novel treatments for cardiovascular and other related diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item Steps for modeling NOE cGMP signaling pathway. Public Library of Science Figshare [plos.figshare.com]
- To cite this document: BenchChem. [Cfm 1571 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571468#cfm-1571-hydrochloride-cas-1215548-30-3-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com